molecular formula C14H13NO2 B7937542 5-(3-Ethylphenyl)pyridine-2-carboxylic acid

5-(3-Ethylphenyl)pyridine-2-carboxylic acid

Cat. No.: B7937542
M. Wt: 227.26 g/mol
InChI Key: CRZNRWQBWQZOMU-UHFFFAOYSA-N
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Description

5-(3-Ethylphenyl)pyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids This compound is characterized by a pyridine ring substituted with a carboxylic acid group at the 2-position and a 3-ethylphenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Ethylphenyl)pyridine-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethylbenzaldehyde and 2-pyridinecarboxylic acid.

    Condensation Reaction: The 3-ethylbenzaldehyde undergoes a condensation reaction with 2-pyridinecarboxylic acid in the presence of a suitable catalyst, such as piperidine, to form the desired product.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Ethylphenyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or aluminum chloride.

Major Products Formed

    Oxidation: Formation of quinones or carboxylate derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of nitro, halogenated, or sulfonated derivatives.

Mechanism of Action

The mechanism of action of 5-(3-Ethylphenyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Ethylphenyl)pyridine-2-carboxylic acid is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This substitution can enhance its lipophilicity and ability to interact with hydrophobic regions of biological targets.

Properties

IUPAC Name

5-(3-ethylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-2-10-4-3-5-11(8-10)12-6-7-13(14(16)17)15-9-12/h3-9H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZNRWQBWQZOMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C2=CN=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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